N-[Dichloro(diethylamino)-lambda~5~-phosphanylidene]phosphoramidic dichloride
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Overview
Description
N-[Dichloro(diethylamino)-lambda~5~-phosphanylidene]phosphoramidic dichloride is a chemical compound with the molecular formula C4H10Cl2NP. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of phosphorus, chlorine, and nitrogen atoms, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Dichloro(diethylamino)-lambda~5~-phosphanylidene]phosphoramidic dichloride typically involves the reaction of diethylamine with phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
PCl3+2(C2H5)2NH→(C2H5)2NPCl2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving distillation and purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[Dichloro(diethylamino)-lambda~5~-phosphanylidene]phosphoramidic dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Grignard reagents, organolithium compounds, and other nucleophiles. The reactions are typically carried out in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with Grignard reagents can lead to the formation of phosphine derivatives.
Scientific Research Applications
N-[Dichloro(diethylamino)-lambda~5~-phosphanylidene]phosphoramidic dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[Dichloro(diethylamino)-lambda~5~-phosphanylidene]phosphoramidic dichloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The presence of phosphorus and chlorine atoms allows it to participate in various reaction pathways, targeting specific molecular sites and facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Dimethylphosphoramidous dichloride: Similar in structure but with methyl groups instead of ethyl groups.
Diethylphosphoramidous dichloride: Another closely related compound with similar reactivity.
Uniqueness
N-[Dichloro(diethylamino)-lambda~5~-phosphanylidene]phosphoramidic dichloride is unique due to its specific combination of diethylamino and dichlorophosphine groups, which confer distinct reactivity and applications compared to other similar compounds.
Properties
CAS No. |
61499-73-8 |
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Molecular Formula |
C4H10Cl4N2OP2 |
Molecular Weight |
305.9 g/mol |
IUPAC Name |
N-[dichloro(dichlorophosphorylimino)-λ5-phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C4H10Cl4N2OP2/c1-3-10(4-2)12(5,6)9-13(7,8)11/h3-4H2,1-2H3 |
InChI Key |
XLUUYBLDMGFSJS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=NP(=O)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
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